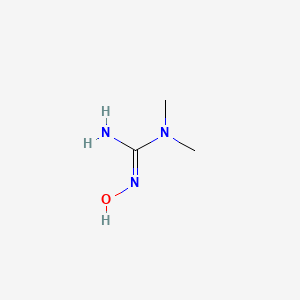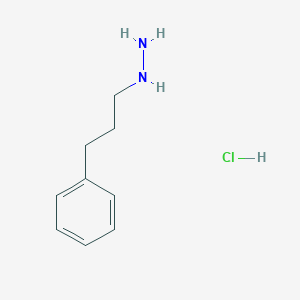
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiazole ring, a cyano group, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a substituted amine with a thioamide under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced through a cyanoacetylation reaction, where an amine reacts with an alkyl cyanoacetate.
Formation of the Thiophene Ring: The thiophene ring is formed through a cyclization reaction involving a dicarboxylate ester and a suitable catalyst.
Final Coupling Reaction: The final step involves coupling the thiazole and thiophene rings through a vinylation reaction, typically using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.
Substitution: The compound can undergo substitution reactions at the phenyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and aldehydes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its thiazole ring is known for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The thiophene ring contributes to the compound’s electronic properties, influencing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure.
Cyano Compounds: Compounds such as cyanoacetamide and cyanoacetic acid share the cyano group.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure.
Uniqueness
What sets (Z)-4-ethyl 2-methyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate apart is its combination of these functional groups in a single molecule. This unique combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-O-ethyl 2-O-methyl 5-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S2/c1-4-29-21(26)17-13(2)18(22(27)28-3)31-20(17)24-11-15(10-23)19-25-16(12-30-19)14-8-6-5-7-9-14/h5-9,11-12,24H,4H2,1-3H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMYQFUELCDQEW-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluorophenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2877490.png)


![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2877498.png)
![(3E)-4-[5-(2,3-dichlorophenyl)furan-2-yl]but-3-en-2-one](/img/structure/B2877500.png)


![1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2877504.png)





![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-1-(4-chlorobenzoyl)thiourea](/img/structure/B2877513.png)
